molecular formula C9H10N2 B073566 2-(3-Pyridinyl)-2-pyrroline CAS No. 1125-96-8

2-(3-Pyridinyl)-2-pyrroline

Cat. No. B073566
CAS RN: 1125-96-8
M. Wt: 146.19 g/mol
InChI Key: VSECEWAIAJHRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Pyridinyl)-2-pyrroline, also known as 3-pyridyl-2-pyrrolidinone, is a heterocyclic organic compound with a pyridine and pyrrolidinone ring. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3-Pyridinyl)-2-pyrroline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Pyridinyl)-2-pyrroline has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and modulate the activity of neurotransmitters in the brain. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-Pyridinyl)-2-pyrroline in lab experiments include its ease of synthesis, low toxicity, and potential therapeutic applications. However, there are also limitations to its use, including its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are many potential future directions for research on 2-(3-Pyridinyl)-2-pyrroline. These include investigating its potential use in the treatment of neurodegenerative diseases, exploring its mechanism of action, and developing more efficient synthesis methods. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
In conclusion, 2-(3-Pyridinyl)-2-pyrroline is a heterocyclic organic compound with a variety of potential therapeutic applications. Its ease of synthesis, low toxicity, and potential for use in the treatment of neurodegenerative diseases make it an attractive target for further research. While there are limitations to its use in lab experiments, the potential benefits of this compound make it a promising avenue for future research.

Synthesis Methods

The synthesis of 2-(3-Pyridinyl)-2-pyrroline can be achieved through various methods, including the reaction of 3-pyridylacetic acid with isobutylamine, the reaction of 3-pyridylacetonitrile with ethyl acetoacetate, and the reaction of 3-pyridylacetaldehyde with ethyl acetoacetate. The most commonly used method involves the reaction of 3-pyridylacetyl chloride with pyrrolidine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography.

Scientific Research Applications

2-(3-Pyridinyl)-2-pyrroline has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-(2,3-dihydro-1H-pyrrol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3-5,7,11H,2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSECEWAIAJHRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920819
Record name 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydro-1H-pyrrol-5-yl)pyridine

CAS RN

1125-96-8
Record name 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-(2-pyrrolin-2-yl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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